molecular formula C8H14O2 B1612066 6-Methyl-6-heptenoic acid CAS No. 5212-67-9

6-Methyl-6-heptenoic acid

Cat. No.: B1612066
CAS No.: 5212-67-9
M. Wt: 142.2 g/mol
InChI Key: LLEPSQPKESZELY-UHFFFAOYSA-N
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Description

6-Methyl-6-heptenoic acid is an organic compound with the molecular formula C8H14O2 It is a derivative of heptenoic acid, characterized by the presence of a methyl group at the sixth carbon and a double bond between the sixth and seventh carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-6-heptenoic acid can be achieved through several methods. One common approach involves the hydrolysis of methyl 6-methyl-6-heptenoate. The ester is first prepared by the reaction of this compound with methanol in the presence of an acid catalyst. The ester is then hydrolyzed under basic conditions to yield the desired acid .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 6-methyl-6-heptenoate esters. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-6-heptenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Methyl-6-heptenoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-6-heptenoic acid involves its interaction with specific molecular targets. The compound can act as a ligand for certain enzymes, modulating their activity. It may also participate in signaling pathways by binding to receptors and influencing cellular responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    6-Heptenoic acid: Lacks the methyl group at the sixth carbon.

    6-Methylheptanoic acid: Saturated analog without the double bond.

    Methyl 6-heptenoate: Ester derivative of 6-heptenoic acid.

Uniqueness: 6-Methyl-6-heptenoic acid is unique due to the presence of both a methyl group and a double bond at the sixth carbon.

Properties

IUPAC Name

6-methylhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(2)5-3-4-6-8(9)10/h1,3-6H2,2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEPSQPKESZELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600624
Record name 6-Methylhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5212-67-9
Record name 6-Methylhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyllithium (10.8 ml of 2.5 M in hexanes, 27 mmol, 1.3 equiv) was added to a solution of methyltriphenylphosphonium bromide (9.7 g, 27 mmol, 1.3 equiv) in dimethyl sulfoxide (50 ml) at 0° C., and the mixture was stirred at room temperature for 1 h. It was added to a solution of 6-oxo-heptanoic acid 6 (3 g, 20.82 mmol, 1 equiv) and n-butyllithium (8.33 ml of 2.5 M in hexanes, 20.82 mmol, 1 equiv) in THF (30 ml). The mixture was stirred at room temperature for 48 hr. Water was added and the mixture was acidified with 2 N HCl and extracted with methylene chloride (3×50 ml). The organic layer was washed with 10% sodium hydroxide solution. The aqueous layer was acidified with 2 N HCl and extracted with ethyl acetate (3×60 ml). The organic extracts were dried over anhydrous sodium sulfate and concentrated in vacuo. Purification by flash column chromatography (10% EtOAc/hexanes) gave pure acid 7 (2.32 g, 78%) as a colorless oil: TLC Rf=0.47 (silica gel, 25% EtOAc/hexanes); 1H NMR (600 MHz, CDCl3) δ 4.69 (s, 1H), 4.65 (s, 1H), 2.34 (t, J=7.8 Hz, 2H), 2.01 (t, J=7.8 Hz, 2H), 1.69 (s, 3H), 1.64-1.58 (m, 2H), 1.50-1.44 (m, 2H); 13C NMR (100 MHz, CDCl3) δ 180.7, 145.6, 110.4; 37.5, 34.2, 27.1, 24.4, 22.5.
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
8.33 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methyl-6-heptenoic acid
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Reactant of Route 4
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6-Methyl-6-heptenoic acid
Reactant of Route 6
6-Methyl-6-heptenoic acid

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